molecular formula C8H8N2O2 B1337243 [5-(2-Furyl)-1h-pyrazol-3-yl]methanol CAS No. 84978-67-6

[5-(2-Furyl)-1h-pyrazol-3-yl]methanol

Cat. No.: B1337243
CAS No.: 84978-67-6
M. Wt: 164.16 g/mol
InChI Key: NBADTAIDQSLLHA-UHFFFAOYSA-N
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Description

[5-(2-Furyl)-1h-pyrazol-3-yl]methanol is a heterocyclic compound that features both a furan ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Furyl)-1h-pyrazol-3-yl]methanol typically involves the reaction of 2-furylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. One common method involves the use of lithium aluminium tetrahydride in diethyl ether as a reducing agent . The reaction conditions usually require a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Furyl)-1h-pyrazol-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The furan and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium tetrahydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the furan or pyrazole rings.

Scientific Research Applications

[5-(2-Furyl)-1h-pyrazol-3-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(2-Furyl)-1h-pyrazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [5-(2-Furyl)-1h-pyrazol-3-yl]methanol: shares similarities with other pyrazole derivatives, such as 3-(2-furyl)-1H-pyrazole and 5-(2-thienyl)-1H-pyrazole.

    Furan derivatives: Compounds like furfural and furfuryl alcohol also share the furan ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-5-6-4-7(10-9-6)8-2-1-3-12-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBADTAIDQSLLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427618
Record name [3-(Furan-2-yl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84978-67-6
Record name [3-(Furan-2-yl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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